![molecular formula C19H17ClFN7O B2781813 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide CAS No. 1005713-53-0](/img/structure/B2781813.png)
4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a useful research compound. Its molecular formula is C19H17ClFN7O and its molecular weight is 413.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClFN7O with a molecular weight of 413.8 g/mol. The presence of chlorine and fluorine substituents suggests potential interactions with biological targets through halogen bonding, which can enhance binding affinity and selectivity.
The primary mechanism of action for compounds in the pyrazolo[3,4-d]pyrimidine class typically involves inhibition of key kinases involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced signaling pathways that promote cell division and survival.
- ErbB2 Kinase : Similar to EGFR, ErbB2 plays a crucial role in breast cancer progression.
In vitro studies have demonstrated that this compound exhibits an IC50 value significantly lower than traditional chemotherapeutics like Erlotinib, indicating superior potency against these targets .
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicate that it induces apoptosis through:
- Caspase Activation : Increased levels of active caspase-3 were observed, confirming the induction of programmed cell death.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression .
Table 1: Summary of Biological Activity
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer Activity | Induces apoptosis via caspase activation | |
Cell Cycle Arrest | Accumulation in G2/M phase | |
Kinase Inhibition | Inhibits EGFR and ErbB2 |
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents can lead to changes in potency and selectivity:
- Chloro and Fluoro Substituents : These halogens enhance binding affinity to target kinases.
- Pyrazole Rings : The presence of multiple pyrazole rings is associated with increased anticancer activity due to their ability to interact with multiple biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
Propiedades
IUPAC Name |
4-chloro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN7O/c1-12-9-16(25-17(29)3-2-8-20)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h4-7,9-11H,2-3,8H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUSMXCTBNGMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCCl)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.